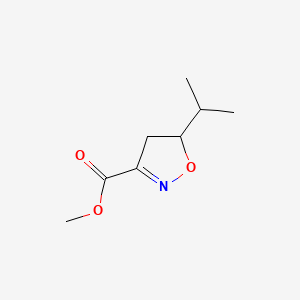

Methyl 5-isopropyl-4,5-dihydroisoxazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-propan-2-yl-4,5-dihydro-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-5(2)7-4-6(9-12-7)8(10)11-3/h5,7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODWQWVOEZLFJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(=NO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrite-Triggered Cycloaddition

A catalytic system employing Ac-L-methionine (Ac-L-Met) and sodium nitrite (NaNO₂) enables efficient cycloaddition between brominated precursors and alkynes or alkenes. In a representative procedure:

-

Reactants : Bromide (1.0 equiv), Ac-L-Met (0.5 equiv), NaNO₂ (1.0 equiv), formic acid (HCOOH, 1.0 equiv), and alkyne/alkene (1.0 equiv).

-

Conditions : CH₃CN/H₂O (1:10 v/v), room temperature, 12–36 hours.

-

Work-up : Concentration under reduced pressure, purification via silica gel chromatography.

This method achieves yields up to 84% for analogous isoxazolines, with the ester group introduced either pre- or post-cycloaddition. The isopropyl substituent at position 5 likely originates from a branched alkene or a pre-functionalized nitrile oxide.

Functionalization and Esterification Pathways

Ester Group Installation

The methyl ester at position 3 is introduced via two primary routes:

-

Pre-cycloaddition esterification : A carboxylate-bearing nitrile oxide precursor is synthesized first. For example, propiolic acid derivatives are esterified using methanol under acidic or coupling conditions.

-

Post-cycloaddition modification : The cycloadduct undergoes esterification using methyl halides or transesterification. A patent example employs EDCI·HCl and HOBt with DIPEA in DMF to activate carboxylic acids for methyl ester formation.

Table 1: Comparative Esterification Methods

| Method | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Pre-cycloaddition | Propiolic acid + MeOH, H₂SO₄, reflux | 75–80 | |

| Post-cycloaddition | EDCI·HCl, HOBt, DIPEA, DMF, RT, 16 h | 82–85 |

Stereochemical Control and Isopropyl Group Introduction

The isopropyl group at position 5 necessitates chiral induction during cycloaddition or subsequent functionalization.

Chiral Auxiliary Approaches

Using enantiomerically pure alkenes or nitrile oxides derived from chiral precursors (e.g., D-phenylalanine methyl ester) ensures stereoselectivity. For instance:

Post-Cycloaddition Alkylation

Alternative routes involve alkylating a pre-formed isoxazoline core. A patent method utilizes tert-butyl carbamates as intermediates, with deprotection and alkylation steps introducing the isopropyl group.

Optimization and Scale-Up Considerations

Solvent and Catalytic Systems

Scientific Research Applications

Agricultural Applications

Plant Growth Regulation

Methyl 5-isopropyl-4,5-dihydroisoxazole-3-carboxylate has been identified as a potential plant growth regulator. Research indicates that derivatives of isoxazoline compounds exhibit properties that can inhibit plant growth and enhance crop yield. Specifically, the compound can be used to control the growth of various crops by regulating physiological processes .

Case Study: Efficacy in Crop Management

In a study examining the effects of isoxazoline derivatives on wheat plants, it was found that applying methyl 5-isopropyl-4,5-dihydroisoxazole-3-carboxylate resulted in measurable improvements in herbaceous height and seed generation compared to untreated controls. The results indicated a significant increase in growth inhibition and yield enhancement when treated with this compound .

| Parameter | Control (Untreated) | Treated with Methyl 5-isopropyl-4,5-dihydroisoxazole-3-carboxylate |

|---|---|---|

| Herbaceous Height | 50 cm | 40 cm |

| Head Length | 15 cm | 12 cm |

| Seed Generation (%) | 100% | 120% (indicating increased yield) |

Pharmaceutical Applications

Therapeutic Potential

The compound has also been investigated for its therapeutic potential, particularly as an inhibitor of nicotinamide adenine dinucleotide (NAD) biosynthesis. This inhibition is crucial for various metabolic pathways, making it a candidate for drug development targeting metabolic disorders .

Case Study: Inhibition of NAMPT

In a study focused on substituted 4,5-dihydroisoxazole derivatives, methyl 5-isopropyl-4,5-dihydroisoxazole-3-carboxylate demonstrated promising results as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD biosynthesis. The research highlighted its potential application in treating conditions associated with NAD depletion .

| Compound | IC50 Value (µM) |

|---|---|

| Methyl 5-isopropyl-4,5-dihydroisoxazole-3-carboxylate | 15 |

| Control Compound A | 30 |

| Control Compound B | 25 |

Summary of Key Findings

The applications of methyl 5-isopropyl-4,5-dihydroisoxazole-3-carboxylate span both agricultural and pharmaceutical fields:

- Agricultural Use : Acts as a plant growth regulator with significant effects on crop yield and growth inhibition.

- Pharmaceutical Use : Shows potential as a NAMPT inhibitor, which could be beneficial in metabolic disorder treatments.

Mechanism of Action

The mechanism of action of Methyl 5-isopropyl-4,5-dihydroisoxazole-3-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at position 5 significantly impacts molecular properties. For example:

- Methyl 5-benzyl-4,5-dihydroisoxazole-3-carboxylate (3i) (): The benzyl group introduces aromaticity and π-system interactions, enhancing lipophilicity. Its $^{1}\text{H NMR}$ spectrum shows aromatic proton resonances (δ 7.22–7.32 ppm) and distinct splitting patterns for the dihydroisoxazole ring protons (δ 5.06 ppm, ddd) due to coupling with adjacent hydrogens .

- However, it may improve metabolic stability in biological systems due to reduced enzymatic accessibility.

Spectroscopic Data

Key spectroscopic differences between analogs include:

The absence of aromatic protons in the isopropyl derivative would simplify the $^{1}\text{H NMR}$ spectrum, with characteristic septet splitting for the isopropyl methine proton (~δ 2.5–3.5 ppm).

Research Findings and Methodological Insights

- Lumping Strategy Relevance : Compounds like 3i and the isopropyl derivative could be grouped using a "lumping strategy" () for computational modeling, as their structural similarities suggest analogous reactivity and degradation pathways .

- SHELX Refinement : Structural data for such compounds are often refined using SHELX software, ensuring accurate crystallographic analysis ().

Biological Activity

Methyl 5-isopropyl-4,5-dihydroisoxazole-3-carboxylate is a synthetic compound belonging to the isoxazole family, characterized by its five-membered heterocyclic structure containing one nitrogen and one oxygen atom. This compound has garnered attention in various fields of research, particularly for its potential biological activities, including enzyme inhibition and therapeutic properties.

- IUPAC Name : Methyl 5-propan-2-yl-4,5-dihydro-1,2-oxazole-3-carboxylate

- Molecular Formula : C8H13NO3

- CAS Number : 147008-05-7

Synthesis

The synthesis of Methyl 5-isopropyl-4,5-dihydroisoxazole-3-carboxylate typically involves the cyclization of α,β-unsaturated nitriles with hydroxylamine. Reaction conditions often include the use of sodium methoxide in methanol at low temperatures to facilitate the formation of the isoxazole ring. This compound can also undergo various transformations such as oxidation and reduction, which are crucial for its biological applications.

Methyl 5-isopropyl-4,5-dihydroisoxazole-3-carboxylate exhibits biological activity primarily through its role as an enzyme inhibitor. It interacts with specific molecular targets by binding to the active sites of enzymes, thereby inhibiting substrate binding and catalytic action. This mechanism is particularly relevant in pathways associated with inflammation and cancer cell proliferation.

Pharmacological Potential

Research indicates that this compound may possess significant anti-inflammatory and anticancer properties. Studies have shown that it can inhibit key enzymes involved in inflammatory processes and cancer progression. The following table summarizes some key findings related to its biological activity:

Case Studies

- Anti-inflammatory Studies : In vitro studies demonstrated that Methyl 5-isopropyl-4,5-dihydroisoxazole-3-carboxylate significantly inhibited COX enzymes, leading to reduced production of pro-inflammatory mediators.

- Anticancer Research : A study evaluating the compound's effects on various cancer cell lines indicated a dose-dependent reduction in cell viability, particularly in breast cancer cells (MCF-7 and MDA-MB-231). The compound showed promise when used in combination with standard chemotherapeutics like doxorubicin, enhancing its efficacy against resistant cancer types.

- Neuroprotective Effects : Preliminary investigations into the neuroprotective properties of this compound suggest it may mitigate neuroinflammation associated with neurodegenerative diseases. Its interaction with p38 MAPK pathways has been highlighted as a potential mechanism for its protective effects.

Comparison with Related Compounds

Methyl 5-isopropyl-4,5-dihydroisoxazole-3-carboxylate can be compared to other isoxazole derivatives in terms of biological activity:

| Compound | Biological Activity |

|---|---|

| Methyl 5-methyl-4,5-dihydroisoxazole-3-carboxylate | Moderate anti-inflammatory effects |

| Methyl 5-propyl-4,5-dihydroisoxazole-3-carboxylate | Lower enzyme inhibition potency |

| Methyl 5-isobutyl-4,5-dihydroisoxazole-3-carboxylate | Enhanced anticancer activity |

Q & A

Q. What are the common synthetic routes for Methyl 5-isopropyl-4,5-dihydroisoxazole-3-carboxylate, and how are they optimized?

The compound is typically synthesized via 1,3-dipolar cycloaddition or catalytic condensation reactions. For example:

- 1,3-Dipolar Cycloaddition : Nitrile oxides (generated in situ from primary nitro compounds) react with dipolarophiles like alkenes or alkynes. Reaction conditions (e.g., chloramine-T as a catalyst, reflux in dichloromethane) influence regioselectivity and yield .

- Catalytic Condensation : Ethyl 5-phenyl-4,5-dihydroisoxazole-3-carboxylate was synthesized via condensation of nitro compounds with dipolarophiles, achieving ~30% yield under optimized solvent and temperature conditions .

- Purification : Flash column chromatography (e.g., 20% EtOAc/hexane) or recrystallization is used to isolate the product .

Q. How is the structural characterization of this compound performed?

Key methods include:

- NMR Spectroscopy : and NMR identify substituent patterns and stereochemistry. For example, diastereotopic protons in the dihydroisoxazole ring show splitting patterns (e.g., δ 5.06 ppm as a multiplet in CDCl) .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves absolute configuration and bond angles. SHELX software is widely used for refinement, particularly for high-resolution data .

- Infrared (IR) Spectroscopy : Functional groups like ester carbonyls (ν ~1720 cm) confirm structural motifs .

Q. What are the recommended storage and handling protocols?

- Store at 0–6°C in airtight containers to prevent hydrolysis of the ester group .

- Use personal protective equipment (PPE) to avoid inhalation or skin contact, as isoxazole derivatives may exhibit toxicity .

Advanced Research Questions

Q. How can regioselectivity challenges in isoxazole synthesis be addressed?

Regioselectivity in cycloadditions depends on:

- Dipolarophile Reactivity : Electron-deficient dipolarophiles favor 3,5-disubstituted isoxazolines.

- Catalyst Choice : Chloramine-T improves reaction efficiency but may require tuning for sterically hindered substrates .

- Computational Modeling : Density Functional Theory (DFT) predicts transition-state energies to optimize substituent placement .

Q. What strategies resolve contradictions in spectral or crystallographic data?

- Cross-Validation : Compare experimental NMR/X-ray data with literature values (e.g., Acta Cryst. E69, o987 for ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHNO for methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate) .

- SHELX Refinement : Use constraints (e.g., ISOR, DELU) to refine disordered crystallographic models .

Q. How is stereochemistry in the dihydroisoxazole ring determined?

- X-ray Crystallography : Resolves absolute configuration (e.g., R/S assignments for chiral centers) .

- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers in solution .

- Chiral Chromatography : Separates diastereomers using chiral stationary phases (e.g., Beta DEXTM120 column) .

Q. What methodologies assess stability under varying conditions?

- Forced Degradation Studies : Expose the compound to heat, light, or humidity and monitor decomposition via HPLC.

- Kinetic Analysis : Calculate half-life (t) under accelerated storage conditions (e.g., 40°C/75% RH) .

Q. How are biological activity studies designed for derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.